molecular formula C5H3BrN2O3 B572296 6-Bromo-3-hydroxypyrazine-2-carboxylic acid CAS No. 1260667-67-1

6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Cat. No.: B572296
CAS No.: 1260667-67-1
M. Wt: 218.994
InChI Key: VMCUQNUHUVHRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a pyrazine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid typically involves the bromination of 3-hydroxypyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The compound is typically produced in batch reactors, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-hydroxypyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Biological Activity

6-Bromo-3-hydroxypyrazine-2-carboxylic acid (CAS No. 1260667-67-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₃BrN₂O₃
  • Molecular Weight : 218.99 g/mol
  • Structure : The compound features a brominated pyrazine ring with hydroxyl and carboxylic acid functional groups, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 3-hydroxypyrazine-2-carboxylic acid. This process can be part of larger synthetic routes aimed at developing antiviral agents like Favipiravir, where intermediates are crucial for the final product's efficacy .

Antiviral Properties

Recent studies indicate that this compound and its derivatives exhibit significant antiviral activity. For instance, compounds derived from this structure have been shown to inhibit RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication processes. This mechanism is similar to that of Favipiravir, which has been repurposed for COVID-19 treatment .

Antifungal Activity

In addition to antiviral properties, there is evidence suggesting that derivatives of this compound possess antifungal activity. A study on related compounds demonstrated moderate to excellent antifungal effects against several phytopathogenic fungi, indicating that structural modifications can enhance biological efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : By targeting RdRp, the compound prevents the replication of viral RNA, effectively reducing viral load.
  • Cellular Interaction : The presence of hydroxyl and carboxylic groups may facilitate interactions with cellular receptors or enzymes, enhancing its bioavailability and activity.
  • Structural Modifications : Variations in the pyrazine ring or functional groups can lead to different biological profiles, as seen in related compounds .

Study on Antiviral Effects

A notable study explored the antiviral effects of various pyrazine derivatives, including this compound. The results indicated a significant reduction in viral replication rates in vitro, highlighting its potential as a therapeutic agent against RNA viruses .

Antifungal Activity Assessment

Another research focused on the antifungal properties of related pyrazine compounds demonstrated that specific derivatives exhibited higher inhibitory effects on fungal mycelial growth compared to standard antifungal agents. This suggests that this compound could be further developed as an antifungal treatment option .

Data Table: Biological Activity Summary

Biological ActivityCompoundMechanismReference
AntiviralThis compoundInhibition of RdRp
AntifungalDerivatives of 6-Bromo-3-hydroxypyrazineMycelial growth inhibition

Properties

IUPAC Name

5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCUQNUHUVHRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743138
Record name 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-67-1
Record name 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.